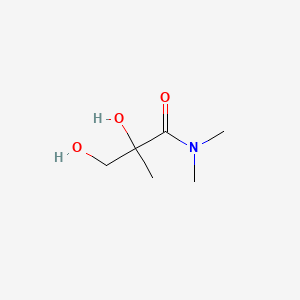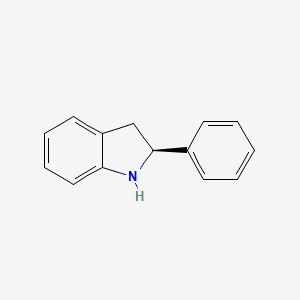
L-N-(3-(Bis(2-chloroethyl)amino)-4-methylbenzoyl)tyrosine sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its bis(2-chloroethyl)amino functional group, which is a hallmark of nitrogen mustards, a class of cytotoxic agents used in chemotherapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt typically involves multiple steps:
Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of 2-chloroethylamine with a suitable base to form bis(2-chloroethyl)amine.
Attachment to the benzoyl group: The bis(2-chloroethyl)amine is then reacted with 4-methylbenzoyl chloride under controlled conditions to form the intermediate compound.
Coupling with L-tyrosine: The intermediate is then coupled with L-tyrosine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: for the initial formation of bis(2-chloroethyl)amine.
Continuous flow reactors: for the coupling reactions to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt undergoes several types of chemical reactions:
Substitution reactions: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, particularly with nucleophiles like thiols and amines.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and other nucleophiles are commonly used in substitution reactions.
Oxidizing agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
Substitution products: These include derivatives where the chlorine atoms are replaced by other functional groups.
Oxidation products: These can include sulfoxides and sulfones when thiols are used as nucleophiles.
科学研究应用
N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving DNA alkylation and repair mechanisms.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its cytotoxic properties.
Industry: Utilized in the production of specialized polymers and materials.
作用机制
The compound exerts its effects primarily through DNA alkylation. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions, which alkylate the N-7 position of guanine bases in DNA. This leads to the formation of interstrand cross-links, preventing DNA replication and transcription, ultimately causing cell death .
相似化合物的比较
Similar Compounds
Cyclophosphamide: Another nitrogen mustard used in chemotherapy.
Chlorambucil: A nitrogen mustard with similar DNA alkylating properties.
Melphalan: Used in the treatment of multiple myeloma.
Uniqueness
N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt is unique due to its specific structure, which combines the cytotoxic bis(2-chloroethyl)amino group with the amino acid L-tyrosine, potentially offering targeted therapeutic effects .
属性
CAS 编号 |
52616-30-5 |
|---|---|
分子式 |
C21H23Cl2N2NaO4 |
分子量 |
461.3 g/mol |
IUPAC 名称 |
sodium;(2S)-2-[[3-[bis(2-chloroethyl)amino]-4-methylbenzoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C21H24Cl2N2O4.Na/c1-14-2-5-16(13-19(14)25(10-8-22)11-9-23)20(27)24-18(21(28)29)12-15-3-6-17(26)7-4-15;/h2-7,13,18,26H,8-12H2,1H3,(H,24,27)(H,28,29);/q;+1/p-1/t18-;/m0./s1 |
InChI 键 |
KSODCNQBMBVLAJ-FERBBOLQSA-M |
手性 SMILES |
CC1=C(C=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)[O-])N(CCCl)CCCl.[Na+] |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)[O-])N(CCCl)CCCl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


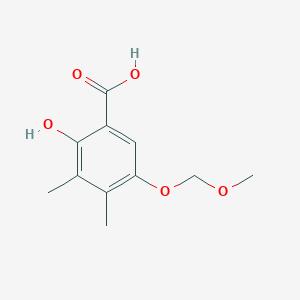
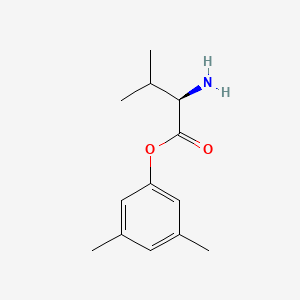
![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)
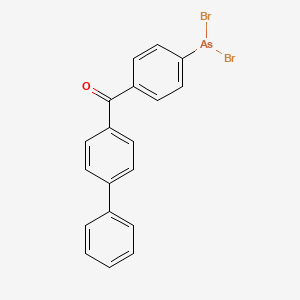
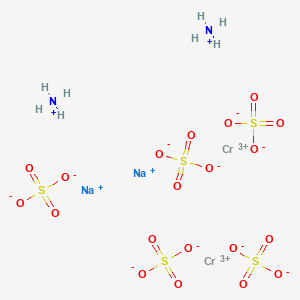
![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
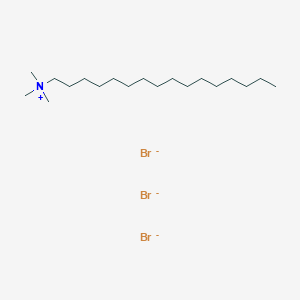
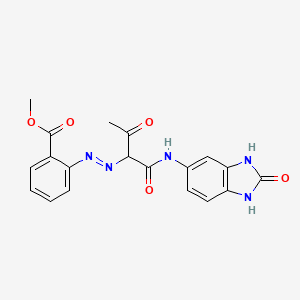
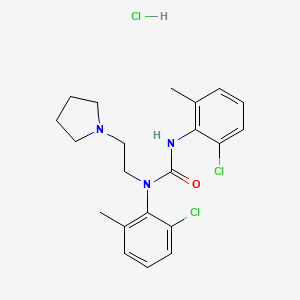
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)
![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)
